Sunset Yellow FCF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50 to 100 mg/mL at 75 °F (NTP, 1992)

Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol

Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution

In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)

Synonyms

Canonical SMILES

Food, Pharmaceutical and Cosmetic Industry

Methods: The dye is characterized using five spectral techniquesFourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence and Terahertz (THz) spectroscopy.

Results: The thermal behavior of Sunset Yellow was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties.

Biophysics

Toxicology

Immunology

Summary: Sunset Yellow FCF can alter the functional responses of splenocytes at non-cytotoxic dose.

Methods: The effect of Sunset Yellow FCF on the proliferation of isolated mouse splenocytes is studied.

Pharmacology

Environmental Science

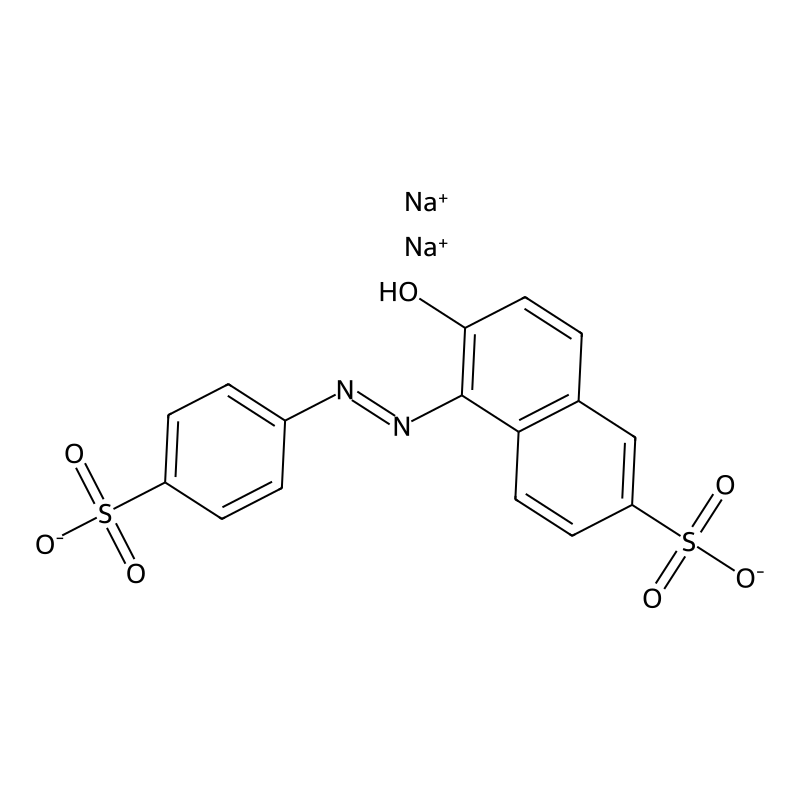

Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a synthetic azo dye primarily used as a food colorant. It is characterized by its bright orange to reddish-orange hue and is soluble in water. The compound is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, with a chemical formula of and a molar mass of 452.36 g/mol . Sunset Yellow FCF exhibits a pH-dependent maximum absorption at approximately 480 nm at pH 1 and 443 nm at pH 13, indicating its stability across various pH levels .

The safety of Sunset Yellow FCF has been a subject of some debate. While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have deemed it safe for use at specific intake levels [], some studies suggest potential adverse effects.

- Potential hazards:

- Allergies: Some studies suggest a possible link between Sunset Yellow FCF and allergic reactions, particularly in individuals with aspirin hypersensitivity.

- Hyperactivity: Limited evidence suggests a potential association between certain azo dyes, including Sunset Yellow FCF, and hyperactivity in children, although further research is needed.

- Carcinogenicity: While some early studies raised concerns about carcinogenicity, more recent studies by regulatory bodies haven't found conclusive evidence to classify Sunset Yellow FCF as a carcinogen [].

Data:

- Acid-Base Reactions: The dye remains stable and retains its color when reacted with acids, showing no significant color change .

- Color Change with Tin Chloride: When tin chloride is added, the color can be lightened within two minutes .

- Dissolution in Sulfuric Acid: In concentrated sulfuric acid, it yields an orange solution that turns yellow upon dilution with water .

- Phase Transition: At high concentrations in aqueous solutions, Sunset Yellow FCF can undergo a phase change from an isotropic liquid to a nematic liquid crystal .

The synthesis of Sunset Yellow FCF involves a two-step process:

- Diazotization: The first step involves diazotizing 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrate.

- Coupling Reaction: In the second step, the diazonium salt is coupled with 6-hydroxy-2-naphthalene-sulfonic acid under basic conditions to yield the final product, which is then isolated as its sodium salt and dried .

Sunset Yellow FCF has diverse applications across several industries:

- Food Industry: It is widely used in confectionery products, desserts, snacks, sauces, dairy products, and beverages to enhance visual appeal .

- Cosmetics: The dye is also utilized in various cosmetic formulations due to its vibrant color .

- Pharmaceuticals: It finds application in medications and dietary supplements as a coloring agent .

Studies on Sunset Yellow FCF's interactions reveal potential effects on health:

- Immunological Effects: Research indicates that it may alter immune responses, particularly affecting T and B cell activity.

- Gastrointestinal Effects: High doses have been associated with gastrointestinal disturbances in animal models .

- Biodegradability Studies: Sunset Yellow FCF has been used to assess anaerobic biodegradability of azo dyes in various environmental studies .

Sunset Yellow FCF belongs to the class of azo dyes, which includes several other compounds. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tartrazine | Known as E102; often used in beverages and desserts. | |

| Allura Red | Also known as E129; used for red coloring in foods. | |

| Brilliant Blue | Known as E133; used for blue coloring in various applications. |

Uniqueness of Sunset Yellow FCF

Sunset Yellow FCF is unique due to its specific chemical structure that allows it to maintain stability across a wide pH range while providing a vibrant orange hue. Its applications extend beyond food coloring into pharmaceuticals and cosmetics, setting it apart from other azo dyes that may have more limited uses.

Sunset Yellow FCF synthesis relies fundamentally on the azo coupling reaction mechanism, which represents a classic example of electrophilic aromatic substitution [1]. The primary mechanism involves the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by electrophilic aromatic substitution with 6-hydroxynaphthalene-2-sulfonic acid [1] [2].

The initial diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid, which subsequently generates the crucial nitrosonium ion intermediate [3]. This nitrosonium ion reacts with the aromatic amine to form an N-nitrosamine intermediate, which under acidic conditions undergoes protonation and water elimination to yield the diazonium cation [3] [4]. The mechanism proceeds through several discrete steps: first, the nitrous acid protonation forms water and the nitrosonium ion, then the aromatic amine attacks the nitrosonium ion to establish a new nitrogen-nitrogen bond with positive charge transfer to the nitrogen directly attached to the aromatic ring [3].

The subsequent azo coupling reaction demonstrates the electrophilic character of diazonium salts, which react preferentially with electron-rich aromatic species containing electron-donating substituents such as hydroxyl or amino groups [5] [6]. The coupling typically occurs at the para position relative to the electron-donating substituent, though ortho substitution occurs when the para position is occupied [5]. For Sunset Yellow FCF specifically, the 4-sulfobenzenediazonium ion couples with 6-hydroxynaphthalene-2-sulfonic acid, with the reaction occurring at the position adjacent to the hydroxyl group on the naphthalene ring system [1].

Temperature and pH conditions critically influence the azo coupling reaction efficiency. Research demonstrates that optimal coupling occurs at temperatures between 20-25°C, as higher temperatures promote diazonium salt decomposition, reducing product purity below 80 percent when temperatures exceed 25°C [5]. The pH must be carefully controlled within narrow ranges, typically between 3.97 and 4.28 for maximum coupling efficiency, as acidic conditions below pH 4.0 cause precipitation of coupling components, while alkaline conditions above pH 4.3 destabilize the diazonium salt [5].

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Temperature | 20-25°C | >25°C: <80% purity due to diazonium decomposition [5] |

| pH | 3.97-4.28 | <4.0: coupling component precipitation; >4.3: diazonium instability [5] |

| Reaction Time | 30-67 minutes | Extended time improves conversion up to optimal point [7] |

Raw Material Sourcing and Precursor Chemistry

The synthesis of Sunset Yellow FCF requires two primary precursor chemicals: 4-aminobenzenesulfonic acid (sulfanilic acid) and 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer acid) [1] [8]. These precursors represent critical components in the azo dye manufacturing supply chain, with their quality directly impacting final product specifications.

4-aminobenzenesulfonic acid serves as the diazonium component precursor and is typically sourced as the sodium salt to enhance water solubility [2]. The compound exhibits excellent solubility characteristics when converted to its sodium salt form through treatment with sodium carbonate, facilitating the subsequent diazotization reaction [1] [9]. Industrial specifications require high purity sulfanilic acid, typically greater than 98 percent, to minimize impurities that could interfere with the diazotization process or introduce unwanted by-products.

6-hydroxynaphthalene-2-sulfonic acid, commonly known as Schaeffer acid, functions as the coupling component in the synthesis [8]. This compound demonstrates distinctive solubility characteristics, being readily soluble in water with the sodium salt showing limited solubility in cold water (1.7 percent) but forming concentrated solutions (30 percent) at elevated temperatures of 80°C [8]. The compound undergoes coupling reactions at the 1-position when treated with diazonium compounds, making it suitable for producing the characteristic azo linkage in Sunset Yellow FCF [8].

Additional essential raw materials include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and sodium carbonate for pH adjustment and salt formation [1] [10]. Sodium nitrite functions as the nitrosating agent, generating nitrous acid under acidic conditions, which subsequently forms the nitrosonium ion essential for diazonium salt formation [10]. The quality specifications for sodium nitrite require high purity to prevent introduction of impurities that could affect color quality or reaction efficiency.

The petroleum-derived nature of these precursors reflects the synthetic organic chemistry foundation of azo dye production [11] [12]. Industrial sourcing considerations include ensuring consistent quality specifications, maintaining appropriate storage conditions to prevent degradation, and establishing reliable supply chains to support continuous manufacturing operations.

| Raw Material | Chemical Formula | Purity Requirement | Primary Function |

|---|---|---|---|

| Sulfanilic Acid | C₆H₇NO₄S | >98% | Diazonium precursor [1] |

| Schaeffer Acid | C₁₀H₈O₄S | >95% | Coupling component [8] |

| Sodium Nitrite | NaNO₂ | >99% | Nitrosating agent [10] |

| Hydrochloric Acid | HCl | Technical grade | pH control [1] |

Industrial-Scale Synthesis Optimization

Industrial-scale synthesis of Sunset Yellow FCF requires careful optimization of multiple process parameters to achieve consistent product quality while maintaining economic efficiency [13] [14]. The optimization focuses on maximizing yield, minimizing by-product formation, and ensuring reproducible color properties essential for commercial applications.

Temperature control represents a critical optimization parameter, with industrial processes typically operating within the 20-25°C range during the coupling phase [5]. Continuous temperature monitoring and control systems prevent the thermal decomposition of diazonium intermediates, which becomes significant above 25°C and leads to reduced product purity and color intensity [5]. Industrial reactors incorporate efficient heat removal systems to manage the exothermic nature of azo coupling reactions, preventing localized temperature excursions that could compromise product quality.

Flow rate optimization in continuous production systems demonstrates significant impact on product characteristics [5]. Research indicates that optimal flow rates of 20-30 mL/min in laboratory-scale systems translate to proportionally scaled flow rates in industrial applications, with higher flow rates improving mixing efficiency and reducing particle agglomeration [5]. Industrial implementations utilize computational fluid dynamics modeling to optimize reactor design and flow patterns, ensuring uniform mixing and consistent reaction conditions throughout the vessel.

pH control systems require sophisticated automation to maintain the narrow optimal pH range of 3.97-4.28 throughout the synthesis process [5]. Industrial installations employ continuous pH monitoring with automated acid and base addition systems to compensate for pH drift during the reaction. Buffer systems utilizing acetic acid and sodium acetate provide additional pH stability, particularly important during the coupling phase where pH variations directly affect product purity and particle size distribution [5].

Residence time optimization balances reaction completion with equipment utilization efficiency. Industrial systems typically operate with residence times of 30-67 minutes, depending on the specific reactor configuration and target product specifications [7] [15]. Longer residence times improve conversion efficiency but reduce throughput, requiring careful economic optimization based on product value and market demand.

| Process Parameter | Industrial Range | Optimization Target | Control Method |

|---|---|---|---|

| Temperature | 20-25°C | Maximum purity (>95%) [5] | Automated cooling systems |

| pH | 3.97-4.28 | Optimal coupling efficiency [5] | Continuous monitoring with automated adjustment |

| Residence Time | 30-67 minutes | >94% conversion [7] | Flow rate control |

| Mixing Intensity | High shear | Uniform particle size [5] | Variable speed agitation |

Advanced process control systems integrate multiple optimization parameters using statistical process control and real-time optimization algorithms [14]. These systems continuously adjust operating conditions based on feedback from product quality measurements, maintaining consistent output specifications while minimizing raw material consumption and energy usage.

Purification and Quality Control Protocols

Industrial purification of Sunset Yellow FCF employs multiple complementary techniques to achieve the high purity standards required for food-grade applications [16] [17]. The purification process must remove residual starting materials, by-products, and impurities while maintaining the desired color intensity and stability characteristics.

High-Performance Liquid Chromatography represents the primary analytical method for quality control, utilizing reversed-phase columns with gradient elution systems [18] [16] [19]. Industrial HPLC methods typically employ C18 columns with acetonitrile and ammonium acetate buffer mobile phases, achieving baseline separation of Sunset Yellow FCF from potential impurities [19]. The analytical specifications require minimum 95 percent purity by HPLC area percentage, with specific limits on individual impurities such as Sudan I, which must not exceed 0.4 mg/kg [17].

Recrystallization processes provide essential purification capabilities, utilizing controlled crystallization from hot solvents to remove impurities and achieve consistent crystal morphology [20]. Industrial recrystallization systems typically employ water or aqueous alcohol mixtures as solvents, with carefully controlled cooling rates to optimize crystal size and purity [20]. The process effectively removes organic impurities and residual salts while concentrating the desired azo dye product.

Spectrophotometric quality control protocols verify color intensity and purity through ultraviolet-visible absorption measurements [21] [16]. Sunset Yellow FCF exhibits characteristic pH-dependent absorption maxima at approximately 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm [11]. Industrial quality control specifications typically require extinction coefficients of at least 20,000 at 479-485 nm in water, ensuring adequate color strength for commercial applications [21].

Electroanalytical methods provide complementary quality assessment capabilities, particularly for detecting trace impurities and verifying structural integrity [22]. Voltammetric techniques can detect Sunset Yellow FCF at low concentrations through both electroreduction of the azo group and electrooxidation of the hydroxyl group, offering sensitive analytical methods for quality verification [22].

Advanced purification protocols incorporate multi-stage processes combining crystallization, chromatographic separation, and washing procedures [17]. Industrial installations typically include:

- Primary crystallization from aqueous solution with controlled pH and temperature

- Secondary recrystallization for enhanced purity

- Washing sequences to remove residual salts and impurities

- Drying under controlled conditions to achieve specified moisture content

- Final particle size classification to meet application requirements

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | ≥95 area % | Reversed-phase HPLC [16] | Individual peaks identified |

| Sudan I Content | ≤0.4 mg/kg | LC-MS/MS [17] | Quantitative determination |

| Moisture Content | ≤10% | Gravimetric drying [23] | Karl Fischer titration |

| Color Strength | ≥20,000 | UV-Vis spectrophotometry [21] | At 479-485 nm in water |

| Particle Size | D90 ≤ 50 μm | Laser diffraction | Distribution analysis |

Spectroscopic Techniques

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible spectroscopy represents the most fundamental and widely employed analytical technique for characterizing Sunset Yellow FCF due to its strong chromophoric properties [1] [2]. The compound exhibits characteristic absorption behavior with pH-dependent maximum absorption wavelengths, demonstrating λmax values at approximately 480 nanometers under acidic conditions (pH 1), 482-485 nanometers at neutral pH (pH 7), and 443 nanometers with a shoulder at 500 nanometers under basic conditions (pH 13) [1] [3] [4].

The spectrophotometric behavior of Sunset Yellow FCF follows Beer's Law over a wide concentration range, enabling quantitative determination with excellent linearity [1] [3]. Research has demonstrated that calibration curves exhibit correlation coefficients (R²) of 0.984 to 0.999 across concentration ranges from 1×10⁻⁵ to 1×10⁻⁴ mol/L [3]. The molar absorptivity coefficient (ε) reaches values ≥20,000 at 479-485 nanometers in aqueous solution [5], indicating strong light absorption properties suitable for trace analysis.

Detection limits using ultraviolet-visible spectroscopy vary significantly depending on the specific methodology employed, with reported values ranging from 0.026 parts per million to 5.77×10⁻⁸ mol/L [3]. The technique demonstrates excellent repeatability with relative standard deviation values of 0.042% for repeated measurements [3]. Stability studies indicate that analytical signals remain approximately constant for at least 90 minutes under optimized conditions [3].

Fourier Transform Infrared Analysis

Fourier transform infrared spectroscopy provides comprehensive molecular fingerprinting of Sunset Yellow FCF through identification of characteristic vibrational modes [6] [7]. The infrared spectrum reveals distinct absorption bands corresponding to specific functional groups within the molecular structure.

The broad absorption band occurring between 3000-3500 cm⁻¹ corresponds to O-H stretching vibrations associated with the hydroxyl group on the naphthalene ring [6] [7]. This region often shows evidence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azo group [6]. The C=O stretching vibration appears at 1709 cm⁻¹, while COO⁻ stretching occurs at 1621 cm⁻¹ [8].

Characteristic peaks associated with C-H and N-H bending vibrations are observed at 1503 and 1426 cm⁻¹ [8]. The azo group (-N=N-) exhibits characteristic stretching frequencies at 1581-1599 cm⁻¹, which are typically lowered due to conjugation and π-electron delocalization effects [6] [7]. Sulfonic acid functionality is confirmed by S=O stretching vibrations at 1307 cm⁻¹ [8].

The absorption peaks in the 1125-978 cm⁻¹ range are attributed to SO₄²⁻ stretching vibrations of the sulfonate groups [8]. These spectral features enable unambiguous identification and structural confirmation of Sunset Yellow FCF even in complex matrices.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has proven invaluable for studying both molecular structure and aggregation behavior of Sunset Yellow FCF in solution [9] [10] [11]. Proton nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic signals for aromatic protons in the δ 6.80-8.60 ppm region [12] [13]. Specifically, the doublet signals at δ 6.87 and 8.57 ppm have been assigned to H-3 and H-8 positions respectively [12] [13].

Advanced nuclear magnetic resonance techniques including diffusion-ordered spectroscopy (DOSY) have been employed to investigate the aggregation behavior of Sunset Yellow FCF in isotropic solution [9] [10]. These studies reveal that the compound forms large, non-covalent assemblies through head-to-tail stacking of monomer units with a slight twist, characteristic of H-type aggregation [9].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) has been utilized in probe studies using fluorophenol isomers to investigate molecular interactions with Sunset Yellow FCF assemblies [9]. These investigations demonstrate fast exchange kinetics and provide insights into binding modes, including end-on binding at low concentrations and insertion into stacks at higher concentrations [9].

Deuterium nuclear magnetic resonance (²H NMR) measurements using deuterium oxide as solvent confirm isotropic phase behavior, as evidenced by the observation of singlet resonances without quadrupole splitting [9] [14]. Temperature and composition effects in aqueous solutions have been studied using ¹H and ¹⁵N NMR spectroscopy combined with Raman spectroscopy [11].

Chromatographic Separation Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for Sunset Yellow FCF analysis in food matrices due to its exceptional separation efficiency and quantitative capabilities [15] [16] [17]. Reversed-phase liquid chromatography employing C18 stationary phases is the most commonly utilized approach, with gradient elution systems providing optimal separation of Sunset Yellow FCF from other synthetic dyes and matrix components.

Typical mobile phase compositions consist of acetonitrile or methanol with aqueous buffer systems, often employing ammonium acetate at concentrations of 20-50 millimolar and pH values ranging from 3.0 to 8.8 [15] [16] [18]. Flow rates are generally maintained between 0.6-1.0 mL/min with injection volumes of 1-20 microliters [15] [16]. Column temperatures are typically maintained at 30°C to ensure reproducible retention times and peak shapes [18].

Detection is predominantly accomplished using ultraviolet-visible detectors at wavelengths between 480-485 nanometers, corresponding to the absorption maximum of Sunset Yellow FCF [15] [16] [17]. Photodiode array detection enables spectral confirmation of peak identity and purity assessment [18] [19]. Modern high-performance liquid chromatography methods achieve detection limits ranging from 0.08 to 0.25 mg/L with linear ranges extending from 0.72 to 50 mg/L [16] [17].

Analytical performance characteristics demonstrate excellent precision with relative standard deviations typically below 5% for both retention time and peak area measurements [20]. Recovery studies in food matrices yield values between 83-101%, confirming method accuracy across diverse sample types [21] [19]. Recent developments include ultra-fast liquid chromatography approaches achieving complete analysis in under 4 minutes while maintaining analytical performance [22].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry represents the most sophisticated analytical approach for Sunset Yellow FCF determination, providing both separation capability and definitive molecular identification [23] [24] [25]. Electrospray ionization operated in negative mode is the preferred ionization technique, producing characteristic [M-H]⁻ ions at m/z 451 [23] [22].

Multiple reaction monitoring mode enables simultaneous quantification and qualification through selection of specific precursor-to-product ion transitions [24] [25]. The technique offers exceptional sensitivity with detection limits ranging from 0.01 to 0.1% for impurity determination [23] and 0.2 μg/g for unauthorized colorants such as Sudan I [12] [13]. Linear ranges typically extend from 0.10 to 200 μg/kg with recovery rates exceeding 90% for all target compounds [24] [25].

Accurate mass measurement capabilities using time-of-flight mass spectrometry enable formula prediction and structural elucidation with mass accuracy better than 10 parts per million [22]. This approach has proven particularly valuable for identifying degradation products and subsidiary coloring matters in commercial samples [23] [26]. Method validation studies demonstrate excellent analytical performance across diverse food matrices including chili powders, syrup-preserved fruits, and beverages [24] [25].

Electrochemical Detection Systems

Voltammetric Sensor Development

Voltammetric techniques have emerged as powerful tools for Sunset Yellow FCF determination due to their high sensitivity, rapid response, and cost-effectiveness [27] [28] [29]. The electrochemical behavior of Sunset Yellow FCF involves two distinct redox processes: oxidation of the hydroxyl group and reduction of the azo group [27].

The oxidation mechanism involves a one-electron, one-proton process converting the hydroxyl group to a ketone, typically occurring at potentials between 0.3-0.8 volts depending on electrode material and pH conditions [27] [28]. The reduction mechanism proceeds through a four-electron process involving cleavage of the azo bond to form aromatic amine products [27].

Detection limits achieved using voltammetric methods range from 0.008 to 0.04 micromolar depending on electrode modification strategies [29] [30] [31]. Linear ranges typically extend from 0.01 to 100 micromolar with excellent correlation coefficients exceeding 0.999 [29] [30]. The technique demonstrates outstanding repeatability with relative standard deviations below 8% for multiple determinations [29].

Recent developments include enzyme-based biosensors utilizing laccase immobilized in photocured polymer membranes, achieving detection limits of 0.02 micromolar with excellent stability over 21 days [28] [32]. These biosensors operate at significantly lower overpotentials (0.296 volts) compared to conventional electrochemical sensors, reducing interference from other electroactive species [28] [32].

Modified Electrode Architectures

Electrode surface modification represents a critical strategy for enhancing analytical performance in Sunset Yellow FCF determination [27] [31] [33]. Various nanomaterials have been employed to improve sensitivity, selectivity, and electroactive surface area.

Carbon nanotube modifications, particularly multi-walled carbon nanotubes incorporated in polymer matrices, achieve detection limits as low as 0.01 μg/L based on azo group oxidation [27]. These modifications provide exceptional sensitivity due to the hollow core structure suitable for analyte accumulation and high signal-to-noise ratios [27].

Metal nanoparticle modifications using gold, silver, and copper nanoparticles demonstrate enhanced electrocatalytic activity with detection limits ranging from 3-30 nanomolar [34] [35] [33]. Novel ternary nanocomposites based on Cu@Cu₂O nanoparticles decorated on boron and nitrogen co-doped porous carbon achieve ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻² with detection limits of 2.4 nanomolar [34] [33].

Metal oxide modifications including NiCo₂O₄ nanoplates, MoS₂ flower-like structures, and TiO₂ nanoparticles provide excellent electrocatalytic performance with broad linear ranges from 0.02 to 145 micromolar [36] [31]. These modifications combine high surface area, excellent conductivity, and unique morphological features to enhance electron transfer kinetics [36] [31].

Screen-printed electrodes modified with hierarchical flower-like structures demonstrate particular promise for field applications due to their disposable nature and excellent analytical performance [36] [31]. β-cyclodextrin modified carbon paste electrodes enable supramolecular recognition mechanisms, achieving selective determination in complex matrices [29].

Purity

Physical Description

Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992)

NKRA; Liquid

Orange-red powder or granules

Red-orange crystals or red powder; [CAMEO]

Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]

Color/Form

Orange powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Decomposes without melting; decomposition begins at 390 °C.

Appearance

Melting Point

Decomposes without melting when heated to 390 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2347 of 2876 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 529 of 2876 companies with hazard statement code(s):;

H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

1325-37-7

15790-07-5

Absorption Distribution and Excretion

... A trace to 1.5 percent of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. In animals dosed with sunset yellow and its polymer derivative, absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulphonic acid was 8.5 and 6.9 percent, respectively, while absorption of the cleavage product sulphanilic acid was 37.4 and 0 percent, respectively. ...

In 5 animals dosed with 14C-sunset yellow (2.7 mg, 4.62 uCi) after 96 hours urinary excretion of radioactivity was 8.5 +/- 3.4% of the dose. The 24 hours urine collection from the sunset yellow rats contained 40% of the molar equivalents of sulfanilic acid. Intact dye in the 24 hours urine represented 1-2% of the dose. Peak fecal excretion occurred during the first 24 hours. The recovery of radioactivity was 94.5 +/- 5.7%. Total recovery of radioactivity was 103 +/- 3.3%.

Fourteen rats were dosed with sunset yellow within the range of 2-25 mg and within 72 hours excreted 0.3 and 1.5% of the administered dye in urine and bile respectively and 37% of the sulfanilic acid equivalents in the urine.

Metabolism Metabolites

Sunset yellow FCF is easily reduced in vitro by bacteria present in intestine and cecum of rats. It binds with serum proteins.

The anaerobic reduction of 4... sulfonated azo dyes, amaranth, sunset yellow, new coccine and tartrazine, has been studied by incubating bacterial suspensions isolated from human feces and from the intestinal contents of rats with 50 um concentrations of the dyes in phosphate buffer pH 4 /with/ nitrogen as the gaseous phase. Human fecal flora from 5 male volunteers reduced the 4 dyes at mean rates of 38.4, 25.1, 18.2 and 6.5 nmol/mg/protein/hr, respectively. For each dye, there was little difference in the reduction rates effected by the bacterial suspensions from the different individuals in spite of considerable divergence in age, daily diets and living circumstances. ...The rates of amaranth and sunset yellow reduction by rat gut flora were 4-5 times higher than those by human fecal flora, but there was no significant difference between the two types of bacterial suspension in the reduction rates for new coccine and tartrazine. ...

When rabbits were fed 0.5 g/kg bw of the color, the following metabolites could be identified in 48 hours urine: sunset yellow (2%), sulfanilic acid (54%), p-acetamido benzene-sulfonic acid (23%), 1-amino-2-naphthol-6-sulfonic acid (55% in 24 hours). ... The metabolites in the urine were predominantly products resulting from the reductive fission of the azolinkage. The liver enzyme that reduces azolinkages plays little part in metabolism. Reduction of the color by the intestinal bacteria is therefore the most probable way to aromatic amines and aminosulfonic acids; these are then partly absorbed by the intestinal tract.

The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), which is a subsidiary color present in Food Yellow No. 5 [Sunset Yellow FCF, disodium salt of 6-hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid], was orally administered to Sprague-Dawley rats. Metabolite A, metabolite B, and unaltered SS-AN were detected as colored metabolites in the rat urine. Analysis of the chemical structures showed that metabolite A (major peak) was 6-hydroxy-5-(4-sulfooxyphenylazo)-2-naphthalenesulfonic acid, the sulfuric acid conjugate of SS-AN, and metabolite B (minor peak) was 6-hydroxy-5-(4-hydroxyphenylazo)-2-naphthalenesulfonic acid (SS-PAP), which is a derivative of metabolite A without the sulfuric acid. ...The orally administered SS-AN had been metabolized to the colorless metabolites (p-aminophenol 45.3%, o-aminophenol 9.4%, aniline 0.4%) in the 24-hr urine samples. Analysis of the colored metabolites... indicated the presence of metabolite A (0.29%), SS-PAP (0.01%), and SS-AN (0.02%) were detected in the 24-hr urine samples. Approximately 56% of SS-AN was excreted into the urine and the rest is probably excreted into feces.

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Fragrance Ingredients

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

Coupling of diazotized sulfanilic acid with 2-naphthol-6-sulfonic acid.

Sulphanilic acid + Schaeffer's acid (diazotisation/azo coupling)

SELF-CONDENSATION OF 5-NITRO-O-TOLUENESULFONIC ACID IN AQUEOUS SODIUM HYDROXIDE

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Synthetic Dye and Pigment Manufacturing

Paper Manufacturing

Synthetic Dye and Pigment Manufacturing

C.I. Direct Yellow 11: ACTIVE

2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE

The color additive FD&C Yellow No. 6 is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2- naphthalenesulfonic acid (CAS Reg. No. 2783-94-0). The trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (CAS Reg. No. 50880-65-4) may be added in small amounts.

Specifications for... foods, drugs or cosmetics require that product contain minimum of 85% pure compound. Specifications... are also given by British Standards Institution... must contain minimum of 85% pure color; FAO/WHO standard requires same minimum. When used as color reference standard... must contain 99.9% pure color.

Added to certified food colorant list in 1929

Analytic Laboratory Methods

AOAC Method 972.30: Intermediates in FD&C Yellow No. 6; Spectrophotometric Method.

AOAC Method 980.24: Sulfanilic Acid, Schaeffer's Salt, 4,4'-(Diazoamino)-dibenzene-sulfonic Acid, and 6,6'-Oxybis(2-Naphthalene Sulfonic Acid) in FD&C Yellow No. 6; Liquid Chromatographic Method.

Dates

2: Ou Y, Wang X, Lai K, Huang Y, Rasco BA, Fan Y. Gold Nanorods as Surface-Enhanced Raman Spectroscopy Substrates for Rapid and Sensitive Analysis of Allura Red and Sunset Yellow in Beverages. J Agric Food Chem. 2018 Mar 21;66(11):2954-2961. doi: 10.1021/acs.jafc.8b00007. Epub 2018 Mar 6. PubMed PMID: 29489346.

3: Gao P, Sun C, Li Y, Zou X, Wu X, Ling Y, Luan C, Chen H. Vital Staining of Bacteria by Sunset Yellow Pigment. Pol J Microbiol. 2017 Mar 30;66(1):113-117. doi: 10.5604/17331331.1234999. PubMed PMID: 29359693.

4: Deepika S, Harishkumar R, Dinesh M, Abarna R, Anbalagan M, Roopan SM, Selvaraj CI. Photocatalytic degradation of synthetic food dye, sunset yellow FCF (FD&C yellow no. 6) by Ailanthus excelsa Roxb. possessing antioxidant and cytotoxic activity. J Photochem Photobiol B. 2017 Dec;177:44-55. doi: 10.1016/j.jphotobiol.2017.10.015. Epub 2017 Oct 12. PubMed PMID: 29049940.

5: Yin ZZ, Cheng SW, Xu LB, Liu HY, Huang K, Li L, Zhai YY, Zeng YB, Liu HQ, Shao Y, Zhang ZL, Lu YX. Highly sensitive and selective sensor for sunset yellow based on molecularly imprinted polydopamine-coated multi-walled carbon nanotubes. Biosens Bioelectron. 2018 Feb 15;100:565-570. doi: 10.1016/j.bios.2017.10.010. Epub 2017 Oct 3. PubMed PMID: 29024921.

6: Moustafa AA, Hegazy MA, Mohamed D, Ali O. Novel Approach for the Simultaneous Determination of Carbinoxamine Maleate, Pholcodine, and Ephedrine Hydrochloride Without Interference from Coloring Matter in an Antitussive Preparation Using Smart Spectrophotometric Methods. J AOAC Int. 2018 Mar 1;101(2):414-426. doi: 10.5740/jaoacint.17-0078. Epub 2017 Aug 1. PubMed PMID: 28766478.

7: Akay C, Tanış MÇ. Evaluation of color changes of dental luting materials in food colorant solutions. Int J Artif Organs. 2017 Sep 15;40(9):503-509. doi: 10.5301/ijao.5000579. Epub 2017 May 24. PubMed PMID: 28574112.

8: Feitosa LCA, Rodrigues PDS, Da Silva AS, Rios AO, Cladera-Olivera F. Estimate of the theoretical maximum daily intake of Sunset Yellow FCF by the Brazilian population. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 May;34(5):687-694. doi: 10.1080/19440049.2017.1290829. Epub 2017 Feb 20. PubMed PMID: 28277178.

9: Dorraji PS, Jalali F. Electrochemical fabrication of a novel ZnO/cysteic acid nanocomposite modified electrode and its application to simultaneous determination of sunset yellow and tartrazine. Food Chem. 2017 Jul 15;227:73-77. doi: 10.1016/j.foodchem.2017.01.071. Epub 2017 Jan 17. PubMed PMID: 28274460.

10: Tikhomirova TI, Ramazanova GR, Apyari VV. A hybrid sorption - Spectrometric method for determination of synthetic anionic dyes in foodstuffs. Food Chem. 2017 Apr 15;221:351-355. doi: 10.1016/j.foodchem.2016.10.042. Epub 2016 Oct 11. PubMed PMID: 27979213.

11: Benvidi A, Abbasi S, Gharaghani S, Dehghan Tezerjani M, Masoum S. Spectrophotometric determination of synthetic colorants using PSO-GA-ANN. Food Chem. 2017 Apr 1;220:377-384. doi: 10.1016/j.foodchem.2016.10.010. Epub 2016 Oct 4. PubMed PMID: 27855914.

12: Jampasa S, Siangproh W, Duangmal K, Chailapakul O. Electrochemically reduced graphene oxide-modified screen-printed carbon electrodes for a simple and highly sensitive electrochemical detection of synthetic colorants in beverages. Talanta. 2016 Nov 1;160:113-124. doi: 10.1016/j.talanta.2016.07.011. Epub 2016 Jul 5. PubMed PMID: 27591594.

13: Yu C, Geng J, Zhuang Y, Zhao J, Chu L, Luo X, Zhao Y, Guo Y. Preparation of the chitosan grafted poly (quaternary ammonium)/Fe3O4 nanoparticles and its adsorption performance for food yellow 3. Carbohydr Polym. 2016 Nov 5;152:327-336. doi: 10.1016/j.carbpol.2016.06.114. Epub 2016 Jul 7. PubMed PMID: 27516279.

14: Gómez M, Arancibia V, Aliaga M, Núñez C, Rojas-Romo C. Determination of Sudan I in drinks containing Sunset yellow by adsorptive stripping voltammetry. Food Chem. 2016 Dec 1;212:807-13. doi: 10.1016/j.foodchem.2016.05.183. Epub 2016 Jun 1. PubMed PMID: 27374598.

15: Yuan Y, Zhao X, Qiao M, Zhu J, Liu S, Yang J, Hu X. Determination of sunset yellow in soft drinks based on fluorescence quenching of carbon dots. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Oct 5;167:106-110. doi: 10.1016/j.saa.2016.05.038. Epub 2016 May 25. PubMed PMID: 27262658.

16: Doell DL, Folmer DE, Lee HS, Butts KM, Carberry SE. Exposure estimate for FD&C colour additives for the US population. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 May;33(5):782-97. doi: 10.1080/19440049.2016.1179536. Epub 2016 May 10. PubMed PMID: 27092991; PubMed Central PMCID: PMC4975380.

17: Li L, Shi Z, Zhu H, Hong W, Xie F, Sun K. Adsorption of azo dyes from aqueous solution by the hybrid MOFs/GO. Water Sci Technol. 2016;73(7):1728-37. doi: 10.2166/wst.2016.009. PubMed PMID: 27054746.

18: Gao H, Zhang L, Liao Y. Removal of sunset yellow FCF from aqueous solution using polyethyleneimine-modified MWCNTs. Water Sci Technol. 2016;73(6):1269-78. doi: 10.2166/wst.2015.601. PubMed PMID: 27003066.

19: Dinç Zor Ş, Aşçı B, Aksu Dönmez Ö, Yıldırım Küçükkaraca D. Simultaneous Determination of Potassium Sorbate, Sodium Benzoate, Quinoline Yellow and Sunset Yellow in Lemonades and Lemon Sauces by HPLC Using Experimental Design. J Chromatogr Sci. 2016 Jul;54(6):952-7. doi: 10.1093/chromsci/bmw027. Epub 2016 Mar 6. PubMed PMID: 26951541.

20: Yamaguchi A, Smith GP, Yi Y, Xu C, Biffi S, Serra F, Bellini T, Zhu C, Clark NA. Phases and structures of sunset yellow and disodium cromoglycate mixtures in water. Phys Rev E. 2016 Jan;93(1):012704. doi: 10.1103/PhysRevE.93.012704. Epub 2016 Jan 12. PubMed PMID: 26871132.